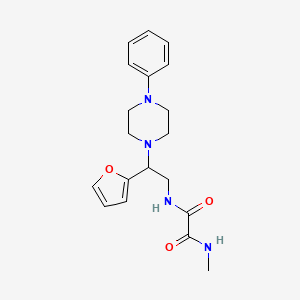

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-methyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-methyloxalamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatility of N-phenylpiperazine Derivatives in Medicinal Chemistry

N-phenylpiperazine derivatives, structurally related to N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-methyloxalamide, demonstrate extensive versatility in medicinal chemistry, particularly in the development of treatments for central nervous system (CNS) disorders. These compounds have proven "druglikeness" through reaching late-stage clinical trials, suggesting potential for diverse therapeutic applications beyond CNS conditions. The review by Maia, Tesch, and Fraga (2012) emphasizes the underutilized potential of N-phenylpiperazine scaffolds, advocating for broader exploration in various therapeutic areas to harness pharmacokinetic and pharmacodynamic enhancements (Maia, Tesch, & Fraga, 2012).

Behavioral Pharmacology Insights

A study on AR-A000002, a novel selective 5-Hydroxytryptamine1B antagonist structurally similar to the compound of interest, showcases the behavioral pharmacology approach to understanding the anxiolytic and antidepressant potentials. This research exemplifies how structural derivatives can provide significant insights into the treatment of anxiety and affective disorders, underscoring the importance of structural exploration for identifying new therapeutic agents (Hudzik et al., 2003).

Conversion to Sustainable Materials

The transition from petroleum-based resources to renewable plant biomass for chemical production represents a significant application area for furan derivatives. Chernyshev, Kravchenko, and Ananikov (2017) discuss the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks, highlighting the role of furan derivatives in developing sustainable polymers, fuels, and other functional materials. This research outlines the potential of furan-based chemicals, like this compound, in contributing to a more sustainable and environmentally friendly chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Heterocyclic Compounds in Drug Design

Ostrowski's review on bioactive furanyl- and thienyl-substituted nucleobases and nucleosides illustrates the critical role of furan derivatives in medicinal chemistry. These compounds, often incorporated into larger heterocyclic structures, have shown promise in antiviral, antitumor, and antimycobacterial therapies. The versatility of furan derivatives in drug design, as exemplified by their incorporation into complex nucleobase structures, showcases their potential for developing targeted therapies (Ostrowski, 2022).

Furan Fatty Acids: Health Implications

The review by Xu, Sinclair, Faiza, Li, Han, Yin, and Wang (2017) on furan fatty acids provides a nuanced view of the health implications of furan derivatives. While certain furan fatty acids demonstrate anti-oxidant and anti-inflammatory properties, their overall impact on health, including their relationship with diabetes and renal disease, remains complex and warrants further investigation. This research underscores the importance of understanding the bioactivity of furan derivatives, including potential therapeutic applications and risks (Xu et al., 2017).

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-20-18(24)19(25)21-14-16(17-8-5-13-26-17)23-11-9-22(10-12-23)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQRLHKVLSXKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2542395.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2542396.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-N-(4-ethoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2542400.png)